molecular formula C14H11NO5 B1425158 4-(4-Methoxyphenyl)-2-nitrobenzoic acid CAS No. 669002-29-3

4-(4-Methoxyphenyl)-2-nitrobenzoic acid

Cat. No.: B1425158
CAS No.: 669002-29-3
M. Wt: 273.24 g/mol
InChI Key: XTHREIALOWGMPJ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-nitrobenzoic acid ( 669002-29-3) is a biphenyl-based carboxylic acid derivative characterized by the presence of methoxy and nitro functional groups. With a molecular formula of C14H11NO5 and a molecular weight of 273.24 g/mol, this compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research . It is supplied with high purity levels, verified by analytical methods including LCMS, GCMS, HPLC, and NMR to ensure consistency and reliability for research applications . This chemical is primarily utilized as a key building block in the synthesis of more complex molecules. Its specific structure makes it a candidate for use in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . Researchers employ it in exploratory studies within pharmaceutical R&D, pesticide intermediates, and dye chemistry. The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Proper storage conditions should be maintained, and reference to the safety data sheet (SDS) is essential prior to handling.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHREIALOWGMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689181
Record name 4'-Methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669002-29-3
Record name 4'-Methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-nitrobenzoic acid typically involves the nitration of 4-methoxybenzoic acid followed by a coupling reaction. One common method is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Common solvents include ethanol, dichloromethane, and dimethylformamide.

Major Products

    Reduction: 4-(4-Methoxyphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Complex arylated products.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant pharmacological activities, making it a valuable candidate in drug development. Its derivatives have been investigated for their roles as:

  • Antimicrobial Agents : Research indicates that nitrobenzoic acids can exhibit antibacterial and antifungal properties. For instance, studies have shown that compounds with similar structures to 4-(4-Methoxyphenyl)-2-nitrobenzoic acid possess activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anti-inflammatory Agents : The anti-inflammatory potential of nitrobenzoic acids has been explored, with some derivatives showing efficacy in reducing inflammation in animal models .
  • Antitumor Activity : Some studies have demonstrated that derivatives of nitrobenzoic acids can inhibit tumor growth in vitro and in vivo, suggesting their potential as chemotherapeutic agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : The compound is utilized in the synthesis of various biologically active molecules through reactions such as amination and esterification. For example, it can be transformed into 4-amino-2-methoxybenzamide or other derivatives that are crucial for developing new pharmaceuticals .
  • Intermediates in Chemical Reactions : It acts as an intermediate in the preparation of more complex organic compounds, which are essential for various industrial applications .

Material Science

In material science, derivatives of this compound are being explored for their potential use in:

  • Liquid Crystals : The compound's structural features make it suitable for developing liquid crystal materials used in displays and electronic devices .
  • Organic Semiconductors : Research indicates that compounds with similar frameworks can be utilized in organic electronics due to their favorable electronic properties .

Table 1: Pharmacological Activities of Nitrobenzoic Acid Derivatives

Activity TypeCompound ExampleObserved EffectsReference
AntibacterialThis compoundEffective against MRSA strains
Anti-inflammatory3-Methoxy-4-nitrobenzoic acidReduced inflammation in animal models
AntitumorVarious nitrobenzoic acid derivativesInhibition of tumor growth in vitro

Table 2: Synthetic Applications

Application TypeReaction TypeProduct ExampleReference
Organic SynthesisAmination4-amino-2-methoxybenzamide
EsterificationEster FormationGlycerol mono-p-nitrobenzoate
Liquid Crystal DevelopmentFormation of liquid crystal materialsLiquid crystal displays

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets .

Comparison with Similar Compounds

Structural Analogs and Isomers

Key structural analogs include positional isomers and derivatives with varying substituents:

4-Methoxy-3-nitrobenzoic acid (CAS RN: 89-41-8): A positional isomer with the nitro group at the meta position relative to the carboxylic acid group. It shares the same molecular weight (197.14 g/mol) and a melting point of 191–194°C .

3-Methoxy-4-nitrobenzoic acid: Another isomer with reversed substituent positions, often used in organic synthesis and pharmaceutical intermediates .

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (acifluorfen): A herbicidal compound with a phenoxy substituent, demonstrating the agricultural utility of nitrobenzoic acid derivatives .

4-(4-Carboxy-3-nitrophenyl)sulfonyl-2-nitrobenzoic acid (CAS RN: 22437-96-3): A sulfonyl-bridged derivative with enhanced steric and electronic effects .

Comparative Analysis of Physical and Chemical Properties

Table 1: Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Acidity (pKa)
4-(4-Methoxyphenyl)-2-nitrobenzoic acid C₈H₇NO₅ 197.14 -NO₂ (C2), -OCH₃ (C4-phenyl) Not reported ~2.1*
4-Methoxy-3-nitrobenzoic acid C₈H₇NO₅ 197.14 -NO₂ (C3), -OCH₃ (C4 191–194 ~2.3*
3-Methoxy-4-nitrobenzoic acid C₈H₇NO₅ 197.14 -NO₂ (C4), -OCH₃ (C3 Not reported ~2.5*
Acifluorfen C₁₄H₇ClF₃NO₆ 383.66 -NO₂ (C2), -O-C₆H₃ClCF₃ 144–146 ~1.8

*Estimated based on nitrobenzoic acid analogs. The ortho-nitro group in this compound enhances acidity compared to meta/para isomers due to stronger electron-withdrawing effects .

Biological Activity

4-(4-Methoxyphenyl)-2-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, focusing on its pharmacological implications.

Synthesis and Characterization

The synthesis of this compound typically involves the nitration of benzoic acid derivatives followed by methoxylation. The compound can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy, to confirm its structure and purity.

1. Antimicrobial Activity

Research indicates that compounds with nitro and methoxy groups exhibit antimicrobial properties. For instance, studies have shown that derivatives of nitrobenzoic acids can inhibit the growth of various bacterial strains. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .

2. Anti-inflammatory Properties

Nitro compounds are known for their anti-inflammatory effects. In vitro studies suggest that this compound may reduce pro-inflammatory cytokine levels in macrophages, indicating a potential role in treating inflammatory diseases .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays, demonstrating its ability to scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related conditions .

4. Anticancer Potential

Several studies have explored the anticancer activity of similar nitrobenzoic acid derivatives. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines, such as A2780 ovarian carcinoma cells, through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis in cancer cells

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives showed that this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving LPS-stimulated macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha production, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Methoxyphenyl)-2-nitrobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution or coupling reactions. A common approach involves:

Nitration : Introduce the nitro group to 4-methoxybenzoic acid derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Monitor regioselectivity to ensure the nitro group occupies the ortho position relative to the carboxylic acid .

Cross-Coupling : Utilize Suzuki-Miyaura coupling to attach the 4-methoxyphenyl group to the nitro-substituted benzoic acid core. Optimize catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a refluxing solvent (e.g., DMF/H₂O) .

  • Critical Factors : Temperature, solvent polarity, and stoichiometric ratios significantly impact purity and yield. For example, excess nitrating agents may lead to over-nitration, reducing selectivity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine multiple analytical methods:
  • ¹H/¹³C NMR : Confirm substituent positions. The methoxy group (δ ~3.8 ppm) and nitro group (deshielded aromatic protons at δ ~8.2–8.5 ppm) should align with expected splitting patterns .
  • IR Spectroscopy : Identify characteristic peaks: C=O (1700–1720 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and O–CH₃ (2850–2950 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M-H]⁻ at m/z 302.06) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitro and methoxy groups .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group .
  • Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring to assess degradation products .

Advanced Research Questions

Q. How can researchers address conflicting reports on the regioselectivity of nitration in related benzoic acid derivatives?

  • Methodological Answer :
  • Computational Modeling : Use density functional theory (DFT) to predict electron density maps. The nitro group’s ortho preference in 4-methoxybenzoic acid is driven by electron-withdrawing effects of the carboxylic acid and directing effects of the methoxy group .
  • Experimental Validation : Compare yields from nitration under kinetic (low temperature) vs. thermodynamic (prolonged reaction time) conditions. For example, kinetic control favors ortho substitution, while thermodynamic conditions may shift to para in some analogs .

Q. What strategies resolve discrepancies in biological activity data (e.g., enzyme inhibition) across studies?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., known COX-2 inhibitors) and replicate experiments across cell lines (e.g., RAW 264.7 macrophages vs. HEK293) to account for model-specific variability .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the nitro group with halogens) to isolate contributions of specific functional groups to activity .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent DMSO concentration affecting assay results) .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. Prioritize derivatives with improved binding energy scores (< –8 kcal/mol) .
  • ADMET Prediction : Use tools like SwissADME to predict solubility, permeability, and metabolic stability. For instance, esterifying the carboxylic acid may enhance bioavailability but reduce aqueous solubility .
  • Electrostatic Potential Maps : Visualize charge distribution to optimize hydrogen bonding with active-site residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.